Cas no 168770-44-3 (5-Fluoro-2-methyl-3-nitroaniline)
5-Fluoro-2-methyl-3-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-2-methyl-3-nitroaniline
- 5-FLURO-3-NITRO-2-METHYLANILINE
- 5-FLUORO-3-NITRO-2-METHYLANILINE
- 2-amino-4-fluoro-6-nitro-toluene
- Benzenamine, 5-fluoro-2-methyl-3-nitro-
- 2-amino-4-fluoro-6-nitrotoluene
- XWXBFFACZMFPHH-UHFFFAOYSA-N
- FCH862448
- AX8104041
- AB0060446
- Z4269
- ST24033012
-
- MDL: MFCD08690074
- Inchi: 1S/C7H7FN2O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,9H2,1H3
- InChI Key: XWXBFFACZMFPHH-UHFFFAOYSA-N
- SMILES: FC1C=C(C(C)=C(C=1)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 170.04921
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 183
- XLogP3: 1.5
- Topological Polar Surface Area: 71.8
Experimental Properties
- PSA: 69.16
5-Fluoro-2-methyl-3-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM132035-1g |
5-fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 95% | 1g |
$224 | 2021-06-17 | |
| Chemenu | CM132035-5g |
5-fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 95% | 5g |
$673 | 2021-06-17 | |
| Ambeed | A463544-100mg |
5-Fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 98% | 100mg |
$8.0 | 2024-04-23 | |
| Ambeed | A463544-250mg |
5-Fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 98% | 250mg |
$17.0 | 2024-04-23 | |
| Ambeed | A463544-1g |
5-Fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 98% | 1g |
$45.0 | 2024-04-23 | |
| Ambeed | A463544-5g |
5-Fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 98% | 5g |
$195.0 | 2024-04-23 | |
| Alichem | A010005613-250mg |
5-Fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 97% | 250mg |
480.00 USD | 2021-07-06 | |
| Alichem | A010005613-500mg |
5-Fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
| Alichem | A010005613-1g |
5-Fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 97% | 1g |
1,534.70 USD | 2021-07-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KY319-50mg |
5-Fluoro-2-methyl-3-nitroaniline |
168770-44-3 | 95+% | 50mg |
106.0CNY | 2021-07-10 |
5-Fluoro-2-methyl-3-nitroaniline Suppliers
5-Fluoro-2-methyl-3-nitroaniline Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on 5-Fluoro-2-methyl-3-nitroaniline
5-Fluoro-2-methyl-3-nitroaniline: A Comprehensive Overview
The compound 5-Fluoro-2-methyl-3-nitroaniline, identified by the CAS number 168770-44-3, is a significant organic chemical with a diverse range of applications in various scientific and industrial fields. This compound is characterized by its unique structure, which includes a fluoro group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position of an aniline molecule. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in research and development.
Recent studies have highlighted the importance of 5-Fluoro-2-methyl-3-nitroaniline in the field of pharmacology, particularly in drug design and synthesis. Its structure allows for the exploration of various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers have utilized this compound as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
In addition to its pharmacological significance, 5-Fluoro-2-methyl-3-nitroaniline has been extensively studied for its role in materials science. The compound's ability to form stable intermediates has made it a valuable component in the development of advanced materials, such as high-performance polymers and composites. Its unique electronic properties also make it a candidate for applications in electronics and optoelectronics.
The synthesis of 5-Fluoro-2-methyl-3-nitroaniline involves a series of well-established organic reactions, including nucleophilic substitution, oxidation, and coupling reactions. These methods have been optimized to ensure high yields and purity, making the compound readily available for large-scale production and research purposes.
From an environmental perspective, the ecological impact of 5-Fluoro-2-methyl-3-nitroaniline has been a topic of recent interest. Studies have focused on its biodegradability and potential toxicity to aquatic organisms. Preliminary findings suggest that while the compound exhibits moderate toxicity under certain conditions, its environmental footprint can be minimized through proper handling and disposal practices.
In conclusion, 5-Fluoro-2-methyl-3-nitroaniline, with its CAS number 168770-44-3, stands as a versatile and valuable compound in contemporary scientific research. Its applications span across pharmacology, materials science, and environmental studies, underscoring its importance in advancing technological and medical innovations.
168770-44-3 (5-Fluoro-2-methyl-3-nitroaniline) Related Products
- 769-10-8(1-Fluoro-2-methyl-3-nitrobenzene)
- 127371-50-0(4,5-Difluoro-2-nitrotoluene)
- 1736-84-1(2,6-Dimethyl-3-nitrofluorobenzene)
- 345-22-2(1-Fluoro-2,4-dimethyl-5-nitrobenzene)
- 390-06-7(4-Fluoro-2-nitro-1,1'-biphenyl)
- 315-12-8(5-Fluoro-1,3-dimethyl-2-nitrobenzene)
- 446-10-6(4-Fluoro-2-nitrotoluene)
- 446-33-3(5-Fluoro-2-nitrotoluene)
- 6942-43-4(Benzenamine, 3-fluoro-4-methyl-5-nitro-)
- 349-01-9(2,4-Dinitro-5-fluorotoluene)